molecular formula C7H4N2O4 B056128 3,4-Dihydroxy-5-nitrobenzonitrile CAS No. 116313-86-1

3,4-Dihydroxy-5-nitrobenzonitrile

Cat. No. B056128
M. Wt: 180.12 g/mol
InChI Key: JRBDMOJXCREXNN-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-5-nitrobenzonitrile is a chemical compound with the molecular formula C7H4N2O4 . It is a synthetic intermediate that can be used in various chemical reactions .


Synthesis Analysis

3,4-Dihydroxybenzonitrile can be prepared from 4-hydroxy-3-methoxybenzonitrile. It can also be synthesized by reacting 3,4-dimethoxybenzonitrile, lithium diisopropylamide (LDA), and 1,3-dimethyl-2-imidazolidinone (DMEU) .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydroxy-5-nitrobenzonitrile consists of a benzene ring with two hydroxyl groups (-OH), a nitro group (-NO2), and a nitrile group (-CN) attached to it .

Scientific Research Applications

  • Nitration of Dimethylbenzonitriles and Rearrangement of Nitro-Group :

    • Fischer and Greig (1973) investigated the nitration of 2,3- and 3,4-dimethylbenzonitriles, resulting in nitroacetoxy adducts. These adducts upon thermolysis yielded the original dimethylbenzonitrile and nitrobenzonitriles, indicating potential applications in synthetic organic chemistry (Fischer & Greig, 1973).
  • Synthesis Methods for Nitrobenzonitrile Derivatives :

    • Zhao Hai-shuang (2003) reported a new method for synthesizing 4-hydroxy-3- iodo-5-nitrobenzonitrile, used as a fasciolicide, indicating its significance in pharmaceutical synthesis (Zhao Hai-shuang, 2003).
  • Hydrogenation of Nitrobenzonitriles :

    • Koprivova and Červený (2008) explored the hydrogenation of nitrobenzonitriles using Raney nickel catalyst, highlighting its role in the reduction of nitro groups to primary amines, a crucial process in chemical synthesis (Koprivova & Červený, 2008).
  • Thermophysical Properties of Nitrobenzonitriles :

    • Jiménez et al. (2002) conducted a thermophysical study of nitrobenzonitriles, revealing insights into their fusion processes, phase transitions, and heat capacities. This information is vital for their application in materials science (Jiménez et al., 2002).
  • Anthelmintic Activity of Nitroxynil :

    • Lucas (1971) examined the anthelmintic activity of nitroxynil (4-hydroxy-3-iodo-5-nitrobenzonitrile) in ruminants, demonstrating its potential in veterinary medicine (Lucas, 1971).
  • Reductive Metabolism of Nitroaromatic Flukicidal Agents :

    • Maffei Facino et al. (1982) studied the hepatic biotransformation of nitroxynil, identifying metabolites and elucidating its metabolic pathway, which is relevant for understanding its pharmacokinetics (Maffei Facino et al., 1982).
  • MALDI Matrix Application for Biomolecules Analysis :

    • Gu et al. (2021) found 4-hydroxy-3-nitrobenzonitrile to be an effective matrix for MALDI MS analyses of various molecules, indicating its importance in analytical chemistry (Gu et al., 2021).
  • Bifunctional Amidination Reagents in Protein Modification :

    • Müller and Pfleiderer (1978) introduced methyl 4-hydroxy-3-nitrobenzimidate hydrochloride as an amidination reagent for protein modification, highlighting its utility in biochemistry (Müller & Pfleiderer, 1978).
  • Vibrational Analysis for Structural Determination :

    • Sert, Çırak, and Ucun (2013) conducted vibrational analysis of 4-chloro-3-nitrobenzonitrile, using quantum chemical calculations for structural determination. This research aids in the understanding of molecular structures in chemistry (Sert, Çırak, & Ucun, 2013).

properties

IUPAC Name

3,4-dihydroxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c8-3-4-1-5(9(12)13)7(11)6(10)2-4/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBDMOJXCREXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151346
Record name Benzonitrile, 3,4-dihydroxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxy-5-nitrobenzonitrile

CAS RN

116313-86-1
Record name Benzonitrile, 3,4-dihydroxy-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3,4-dihydroxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1.7 g of hydroxylamine, O-sulfonic acid in 6 ml of water is added to a solution of 1.83 g of 3,4-dihydroxy-5-nitrobenzaldehyde in 25 ml of water, subsequently stirred at 65° for 3.5 hours, cooled, the separated precipitate is filtered off under suction and taken up in ethyl acetate. The organic phase is dried over sodium sulfate and evaporated in a water-jet vacuum. The crystals obtained are recrystallized from ethyl acetate/n-hexane. There is obtained 3,4-dihydroxy-5-nitrobenzonitrile in the form of yellow crystals of m.p. 194°-195°.
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
O-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution containing 0.92 g of 3,4-dihydroxy-5-nitrobenzaldehyde and 0.49 g of hydroxylamine hydrochloride in 5.0 ml of formic acid was refluxed for 1 h. 50 ml of water was added and the product was filtered and washed with water. Yield 0.3 g (33%), m.p. 175°-178° C.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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